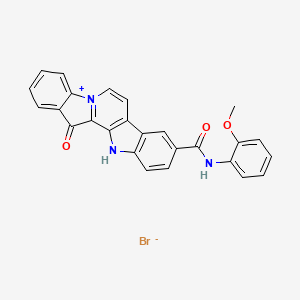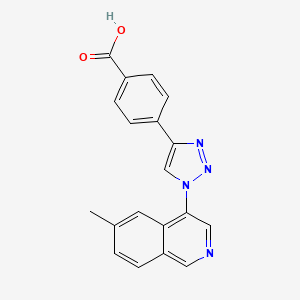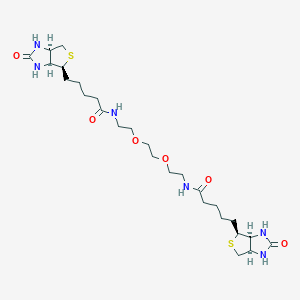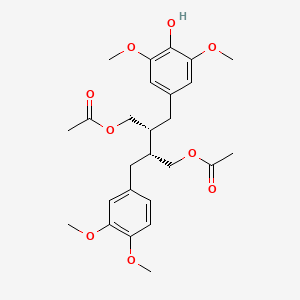
Justin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Justin C is primarily obtained through natural extraction from Justicia procumbens. The extraction process involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material . The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to purify this compound.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound, as it is mainly used for research purposes. The extraction and purification processes are typically carried out in laboratory settings, focusing on obtaining high-purity samples for scientific studies .
Analyse Chemischer Reaktionen
Types of Reactions
Justin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Justin C has a wide range of scientific research applications, particularly in the field of cancer research. It has been shown to exhibit cytotoxic activity against various cancer cell lines, making it a valuable compound for studying cancer cell biology and developing potential therapeutic agents . Additionally, this compound is used in studies related to its anti-inflammatory and antioxidant properties, further expanding its applications in biomedical research .
Wirkmechanismus
The mechanism of action of Justin C involves its interaction with specific molecular targets and pathways within cancer cells. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting the cell cycle . This compound also affects various signaling pathways, including the AMPK pathway, which plays a crucial role in regulating cellular energy homeostasis and metabolism .
Vergleich Mit ähnlichen Verbindungen
Justin C is unique compared to other similar compounds due to its specific molecular structure and biological activities. Some compounds similar to this compound include:
Podophyllotoxin: Another lignan with anticancer properties.
Etoposide: A semisynthetic derivative of podophyllotoxin used as a chemotherapeutic agent.
Arctigenin: A lignan with anti-inflammatory and anticancer activities.
These compounds share structural similarities with this compound but differ in their specific biological activities and mechanisms of action .
Eigenschaften
Molekularformel |
C26H34O9 |
|---|---|
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
[(2R,3R)-3-(acetyloxymethyl)-2-[(3,4-dimethoxyphenyl)methyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)butyl] acetate |
InChI |
InChI=1S/C26H34O9/c1-16(27)34-14-20(9-18-7-8-22(30-3)23(11-18)31-4)21(15-35-17(2)28)10-19-12-24(32-5)26(29)25(13-19)33-6/h7-8,11-13,20-21,29H,9-10,14-15H2,1-6H3/t20-,21-/m0/s1 |
InChI-Schlüssel |
JSFBCUIUOOCNBJ-SFTDATJTSA-N |
Isomerische SMILES |
CC(=O)OC[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](CC2=CC(=C(C(=C2)OC)O)OC)COC(=O)C |
Kanonische SMILES |
CC(=O)OCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC(=C(C(=C2)OC)O)OC)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



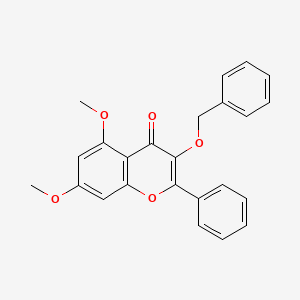

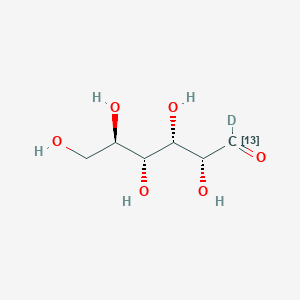



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)

